molecular formula C7H12O3 B2524983 3-(Oxolan-3-yl)propanoic acid CAS No. 320601-71-6

3-(Oxolan-3-yl)propanoic acid

Cat. No. B2524983
Key on ui cas rn: 320601-71-6
M. Wt: 144.17
InChI Key: BDSWHYOGIBXFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06518282B1

Procedure details

To a solution of trans-3-furanacrylic acid (10 g, 72.4 mmol) in industrial methylated spirits (50 mL) was added 10% palladium on carbon (1.0 g) at room temperature. The reaction vessel was charged with hydrogen gas to a pressure of 345 kPa and stirred at room temperature for 16 hours. The catalyst was removed by filtration and the filtrate was concentrated in vacuo to give the title compound as a colourless oil.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirits
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3](/[CH:6]=[CH:7]/[C:8]([OH:10])=[O:9])=[CH:2]1.[H][H]>[Pd]>[O:1]1[CH2:5][CH2:4][CH:3]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])[CH2:2]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O1C=C(C=C1)/C=C/C(=O)O
Name
industrial methylated spirits
Quantity
50 mL
Type
solvent
Smiles
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1CC(CC1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.